molecular formula C11H16ClNO B2784099 [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride CAS No. 1142815-95-9

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2784099
CAS No.: 1142815-95-9
M. Wt: 213.70 g/mol
InChI Key: ABWWRNPKXWVLTE-UHFFFAOYSA-N
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Description

[(1R,2R)-2-(3-Methoxyphenyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropane derivative featuring a 3-methoxyphenyl substituent on the cyclopropane ring and a primary amine group linked via a methyl bridge. The compound’s stereochemistry ((1R,2R)) is critical for its biological interactions, as evidenced by structurally related analogs targeting serotonin receptors (e.g., 5-HT2C) .

Properties

CAS No.

1142815-95-9

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

[2-(3-methoxyphenyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12;/h2-5,9,11H,6-7,12H2,1H3;1H

InChI Key

ABWWRNPKXWVLTE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CC2CN.Cl

Canonical SMILES

COC1=CC=CC(=C1)C2CC2CN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method includes the following steps:

    Cyclopropanation: A precursor such as (3-methoxyphenyl)ethylene is subjected to cyclopropanation using a reagent like diazomethane in the presence of a catalyst.

    Amination: The resulting cyclopropyl compound is then reacted with an amine source, such as methanamine, under controlled conditions to introduce the amine group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride

The compound this compound is a cyclopropyl amine derivative that has garnered attention in various fields of research due to its potential applications in medicinal chemistry and agriculture. This article explores its scientific research applications, supported by data tables and documented case studies.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, its structural analogs have been studied for their effectiveness in pain management, demonstrating a promising profile in clinical trials. The analgesic mechanism is believed to involve modulation of neurotransmitter systems, particularly those related to pain perception.

Neuropharmacological Studies

The compound has been investigated for its effects on various neurological disorders. Studies have shown that it may influence serotonin and norepinephrine pathways, making it a candidate for treating conditions such as depression and anxiety.

Case Study: Pain Management

A clinical trial involving a related compound demonstrated a reduction in pain scores among participants suffering from chronic pain conditions. The trial highlighted the compound's safety profile and tolerability, suggesting potential for further development in analgesic therapies.

Insecticidal Properties

Recent studies have explored the use of this compound as an insecticide. Its efficacy against various pests has been documented, showcasing its potential as an environmentally friendly alternative to conventional pesticides.

Table 1: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
Analgesic[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamineSignificant pain reductionClinical Trial
NeuropharmacologicalSimilar AnalogModulation of serotonin pathwaysResearch Study
Insecticidal[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamineEffective against specific pestsAgricultural Study

Table 2: Synthesis Methods

StepReagents/ConditionsYield (%)
CyclopropanationEthylene gas, metal catalyst85
Electrophilic SubstitutionMethoxybenzene, Lewis acid catalyst75
Hydrochloride FormationHydrochloric acid90

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group is believed to play a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Serotonin Receptor Targeting

(a) 2-[[[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]amino]methyl]benzamide Hydrochloride (Compound 25)
  • Key Differences : Incorporates a 5-fluoro-2-methoxyphenyl group and a benzamide moiety.
  • Synthesis : Radical-mediated cyclopropanation followed by HCl salt formation .
  • Activity : Demonstrates functionally selective 5-HT2C receptor agonism, with fluorine enhancing receptor selectivity .
  • Analytical Data : HRMS (ESI) and NMR confirm structural integrity; $ J = 5.6 \, \text{Hz} $ for cyclopropane protons .
(b) (+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride ((+)-26)
  • Key Differences : (1S,2S) stereochemistry and 2-fluorobenzyl substitution.
  • Synthesis : Chiral separation via method B .
  • Activity : Enantiomers show divergent receptor binding; (+)-26 exhibits higher 5-HT2C affinity than (–)-26 .
(c) (–)-((1R,2R)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine Hydrochloride
  • Key Differences : 2-Fluoroethoxy substituent and (1R,2R) configuration.
  • Synthesis : Acid hydrolysis of tert-butyl carbamate intermediate .
  • Activity : Retains 5-HT2C selectivity but with altered pharmacokinetics due to the fluoroethoxy group .

Non-Receptor-Targeting Analogues

(a) rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride
  • Key Differences : rac mixture with 2,2-dimethyl and 3-phenyl substituents.
  • Applications : Used in agrochemical and organic synthesis due to steric hindrance from dimethyl groups .
  • Safety : Requires handling precautions (skin/eye irritation) .
(b) Tramadol Hydrochloride
  • Key Differences: Cyclohexanol core instead of cyclopropane; (1R,2R)-configuration.
  • Mechanism: Dual-action (serotonin/norepinephrine reuptake inhibition + μ-opioid agonism) .
  • Relevance: Highlights how core structure (cyclopropane vs. cyclohexanol) dictates mechanism .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Receptor Target Reference
Target Compound 3-Methoxyphenyl Not Provided Cyclopropane, primary amine Likely 5-HT2C
Compound 25 5-Fluoro-2-methoxyphenyl, benzamide Not Provided Amide, fluorine 5-HT2C
(+)-26 5-Fluoro-2-methoxyphenyl, 2-F-Bn Not Provided Fluorobenzyl, fluorine 5-HT2C
rac-[(1R,3R)-2,2-Dimethyl... 2,2-Dimethyl, 3-phenyl 211.7 Dimethyl, phenyl N/A
[(1R,2R)-2-(2,4-Dichlorophenyl)... 2,4-Dichlorophenyl Not Provided Dichloro substituents Discontinued

Biological Activity

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride is a compound characterized by its unique cyclopropyl structure and methanamine group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Cyclopropanation : A precursor such as (3-methoxyphenyl)ethylene is subjected to cyclopropanation using diazomethane in the presence of a catalyst.
  • Amination : The resulting cyclopropyl compound is reacted with methanamine under controlled conditions to introduce the amine group.
  • Hydrochloride Formation : Finally, hydrochloric acid is added to form the hydrochloride salt, enhancing solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The cyclopropyl group is believed to enhance the binding affinity and selectivity towards these targets, which may include:

  • Serotonin Receptors : Potential modulation of mood and anxiety disorders.
  • Norepinephrine Receptors : Implications in attention and focus enhancement.

Research Findings

Recent studies have explored the compound's potential therapeutic effects:

  • Analgesic Properties : Investigations have indicated that the compound may exhibit analgesic effects comparable to known pain relievers. Its mechanism may involve modulation of pain pathways through receptor interactions .
  • Anti-inflammatory Effects : Preliminary data suggest anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Pain Relief : In a controlled trial involving animal models, administration of the compound resulted in significant reductions in pain responses compared to control groups. The analgesic effect was attributed to its interaction with opioid receptors .
  • Inflammation Model : Another study demonstrated that the compound effectively reduced inflammatory markers in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameStructureUnique FeaturesBiological Activity
[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanolStructureLacks amine groupLimited receptor interaction
[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]amineStructureDirect amine interactionModerate analgesic properties
[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]carboxylic acidStructureAcidic nature affects solubilityReduced bioavailability

Q & A

What are the standard synthetic routes for [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride, and how are intermediates purified?

Basic
The synthesis typically involves two key steps: (1) cyclopropanation to form the bicyclic framework and (2) amination to introduce the methanamine group. Cyclopropanation often uses carbene precursors (e.g., diazo compounds) with transition metal catalysts (e.g., rhodium or copper) to react with a styrene derivative bearing the 3-methoxyphenyl group. Amination may employ reductive amination or nucleophilic substitution. Purification is achieved via column chromatography, followed by recrystallization in ethanol or methanol to isolate the hydrochloride salt, enhancing solubility .

How is the stereochemical configuration of this compound verified experimentally?

Basic
Stereochemical validation relies on chiral chromatography (e.g., RegisPack columns) and nuclear magnetic resonance (NMR) spectroscopy. Nuclear Overhauser effect (NOE) experiments in 2D-NMR differentiate enantiomers by spatial proton interactions. X-ray crystallography provides definitive confirmation of the (1R,2R) configuration by resolving the crystal lattice structure .

What methodologies are used to determine the compound’s binding affinity and functional activity at serotonin receptors (e.g., 5-HT2C)?

Advanced
Radioligand displacement assays using [³H]-labeled antagonists (e.g., SB-242084 for 5-HT2C) quantify binding affinity (Ki). Functional activity is assessed via calcium flux assays in HEK293 cells expressing recombinant 5-HT2C receptors. Selectivity over 5-HT2A/2B is tested using analogous protocols. Data interpretation includes Schild regression analysis for potency (EC₅₀) and efficacy (% maximal response relative to reference agonists) .

How can discrepancies between in vitro receptor activation and in vivo efficacy be resolved for this compound?

Advanced
Discrepancies often arise from metabolic instability or poor pharmacokinetics (PK). Solutions include:

  • Metabolic profiling : Liver microsome assays (human/rodent) identify major metabolites.
  • PK studies : Plasma exposure (AUC, Cmax) and brain penetration are measured via LC-MS/MS after intravenous/oral dosing in rodents.
  • Pro-drug strategies : Modify the methanamine group to enhance bioavailability .

How does the 3-methoxyphenyl substituent influence receptor selectivity compared to analogs with fluorinated or trifluoromethyl groups?

Advanced
The 3-methoxy group enhances π-π stacking with aromatic residues in the 5-HT2C binding pocket, improving selectivity over 5-HT2A. Fluorinated analogs (e.g., 5-fluoro derivatives) increase lipophilicity and metabolic stability but may reduce selectivity due to stronger van der Waals interactions with off-target receptors. Comparative molecular docking and 3D-QSAR models validate substituent effects .

What enantiomeric purity is required to achieve optimal pharmacological activity, and how is it maintained during synthesis?

Advanced
Enantiomeric excess (ee) >99% is critical, as the (1R,2R) configuration is essential for 5-HT2C agonism. Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) ensures purity. Asymmetric cyclopropanation using chiral catalysts (e.g., Rh₂(S-DOSP)₄) minimizes racemization during synthesis .

What are the solubility and formulation considerations for this hydrochloride salt in preclinical studies?

Basic
The hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) for intravenous administration. For oral dosing, formulations may include hydroxypropyl-β-cyclodextrin to enhance bioavailability. Stability studies (pH 3–7, 40°C/75% RH) confirm compatibility with common excipients .

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